REACTION_CXSMILES
|
[C:1](/[CH:3]=[CH:4]/[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)#[N:2]>C(O)C.[Pd]>[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)#[N:2]
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Name
|
|
Quantity
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0.28 g
|
Type
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reactant
|
Smiles
|
C(#N)/C=C/C=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
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Details
|
the filtrate was evaporated
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Type
|
CUSTOM
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Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCC=1C=CC=C2C=CNC12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |